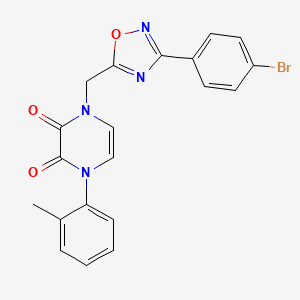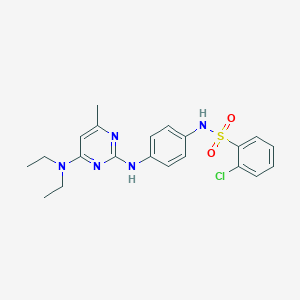![molecular formula C21H16N4O3S3 B2687490 N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021226-10-7](/img/no-structure.png)
N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H16N4O3S3 and its molecular weight is 468.56. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Research has explored the synthesis and characterization of compounds derived from thieno[d]pyrimidines, indicating a methodological approach to developing molecules with potential pharmaceutical or biological applications. For instance, El Azab and Elkanzi (2014) synthesized various derivatives through reactions involving amino-thieno[3,4-d]pyrimidin-4(3H)-one, showcasing a range of isolated and fused thieno[d]pyrimidine derivatives with established structures through elemental analysis, infrared, mass spectrometry, and NMR spectral analysis (El Azab & Elkanzi, 2014).
Antitumor Activity
The antitumor potential of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has been evaluated, showing significant effects against human cancer cell lines, such as breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. Hafez and El-Gazzar (2017) synthesized novel derivatives and compared their effects to doxorubicin, finding some compounds nearly as active as the standard treatment (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
The creation of new compounds under microwave-assisted and conventional conditions, such as derivatives of thieno[3,4-d]pyrimidin-4-one, showed promising in vitro antimicrobial activity against bacteria and fungal strains. El Azab and Abdel-Hafez (2015) highlighted the potential of these compounds as antimicrobial agents, indicating a path for further pharmaceutical development (El Azab & Abdel-Hafez, 2015).
Insecticidal Properties
Research on heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, has been conducted to assess insecticidal properties. Fadda et al. (2017) utilized a versatile precursor for synthesizing various heterocycles, demonstrating the compounds' efficacy against this pest (Fadda et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of 3-acetylphenylamine with 2-(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thioacetic acid, followed by cyclization and acetylation. The reaction steps are carried out under controlled conditions to ensure high yield and purity of the final product.", "Starting Materials": [ "3-acetylphenylamine", "2-(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thioacetic acid", "Acetic anhydride", "Sodium acetate", "Sulfuric acid", "Ethanol" ], "Reaction": [ "Step 1: 3-acetylphenylamine is dissolved in ethanol and reacted with 2-(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thioacetic acid in the presence of sulfuric acid to form N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide intermediate.", "Step 2: The intermediate is then cyclized by adding sodium acetate and heating the mixture under reflux.", "Step 3: The cyclized product is then acetylated by adding acetic anhydride and heating the mixture under reflux.", "Step 4: The final product is obtained by filtration and purification using standard techniques." ] } | |
Numéro CAS |
1021226-10-7 |
Nom du produit |
N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide |
Formule moléculaire |
C21H16N4O3S3 |
Poids moléculaire |
468.56 |
Nom IUPAC |
N-(3-acetylphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H16N4O3S3/c1-12(26)13-6-5-7-14(10-13)22-16(27)11-30-20-23-18-17(19(28)24-20)31-21(29)25(18)15-8-3-2-4-9-15/h2-10H,11H2,1H3,(H,22,27)(H,23,24,28) |
Clé InChI |
RBSJHYRGNSYDHV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B2687411.png)



![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(3-methylthiophen-2-yl)methanone](/img/structure/B2687419.png)

![sodium 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2687423.png)
![N-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamothioyl)-4-benzoylbenzamide](/img/structure/B2687424.png)
![(2S)-N-[4,5-bis(thiophen-2-yl)-1,3-thiazol-2-yl]-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2687426.png)
